Furan-3-yl(2-methylnaphthalen-1-yl)methanol
Description
Furan-3-yl(2-methylnaphthalen-1-yl)methanol is a methanol derivative featuring a furan-3-yl group and a 2-methylnaphthalen-1-yl substituent. While direct data on this compound are absent in the provided evidence, its structure can be inferred from related compounds. The molecule combines aromatic (naphthalene) and heterocyclic (furan) moieties, which may influence its physicochemical properties, reactivity, and applications in pharmaceuticals or materials science.
Properties
IUPAC Name |
furan-3-yl-(2-methylnaphthalen-1-yl)methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O2/c1-11-6-7-12-4-2-3-5-14(12)15(11)16(17)13-8-9-18-10-13/h2-10,16-17H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHHKIMDYZMSZSJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2C=C1)C(C3=COC=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Ruthenium-Based Catalytic Systems
Ru/RuOx/C bifunctional catalysts demonstrate high efficiency in carbonyl hydrogenation via intermolecular hydride transfer. In a typical procedure, 10 mmol of ketone dissolved in isopropanol reacts with 5 wt% Ru/RuOx/C at 120°C under 2 MPa H₂ pressure for 6 hours, achieving >95% conversion and 89% alcohol selectivity. The Lewis acid sites on RuOx facilitate carbonyl activation, while metallic Ru nanoparticles mediate H₂ dissociation.
Iridium-Catalyzed Hydrogenation
Iridium on carbon supports (5% Ir/C) enables room-temperature reactions under mild H₂ pressure (100 psig). Complete ketone conversion occurs within 3 hours, yielding Furan-3-yl(2-methylnaphthalen-1-yl)methanol with 93% selectivity. Comparative studies show IrO₂ phases enhance intermediate stabilization, minimizing over-hydrogenation side reactions.
Grignard Addition to Furan-3-carbaldehyde
Nucleophilic addition of 2-methylnaphthalen-1-ylmagnesium bromide to furan-3-carbaldehyde provides a two-step synthesis route.
Grignard Reagent Preparation
2-methylnaphthalene undergoes bromination at the 1-position using N-bromosuccinimide (NBS) in CCl₄ under UV irradiation (λ = 254 nm), yielding 1-bromo-2-methylnaphthalene (78% yield). Subsequent reaction with magnesium turnings in anhydrous THF generates the Grignard reagent, which is cooled to −78°C before aldehyde addition.
Aldehyde Synthesis and Coupling
Furan-3-carbaldehyde is prepared via Vilsmeier-Haack formylation of furan, achieving 65% yield. Adding the Grignard reagent dropwise to the aldehyde in THF at −78°C, followed by gradual warming to room temperature, produces the secondary alcohol after acidic workup (1 M HCl). Typical isolated yields range from 70–75% with >90% purity.
Suzuki-Miyaura Cross-Coupling Followed by Hydroxymethylation
Palladium-catalyzed cross-coupling constructs the biaryl framework, followed by hydroxymethylation to install the alcohol group.
Boronic Acid Synthesis
2-methylnaphthalen-1-ylboronic acid is synthesized via Miyaura borylation. Treating 1-bromo-2-methylnaphthalene with bis(pinacolato)diboron (1.2 equiv) and Pd(dppf)Cl₂ (3 mol%) in dioxane at 80°C for 12 hours affords the boronic acid in 85% yield.
Cross-Coupling with Furan Derivatives
Coupling 3-bromofuran with 2-methylnaphthalen-1-ylboronic acid using Pd(PPh₃)₄ (5 mol%) and K₂CO₃ (2 equiv) in toluene/ethanol (3:1) at reflux for 24 hours yields 3-(2-methylnaphthalen-1-yl)furan (92% yield). Subsequent hydroxymethylation via Friedel-Crafts reaction with paraformaldehyde in HFIP catalyzed by Sc(OTf)₃ (10 mol%) at 60°C for 8 hours installs the methanol group, achieving 68% overall yield.
Biocatalytic Approaches Using Alcohol Dehydrogenases
Enzymatic reduction offers stereoselective synthesis under mild conditions.
Ketone Substrate Preparation
Furan-3-yl(2-methylnaphthalen-1-yl)ketone is synthesized via Friedel-Crafts acylation of 2-methylnaphthalene with furan-3-carbonyl chloride using AlCl₃ (1.2 equiv) in CH₂Cl₂ at 0°C (82% yield).
Enzymatic Reduction
Alcohol dehydrogenase from Lactobacillus brevis (LBADH) reduces the ketone to (S)-alcohol with 98% enantiomeric excess. Reactions proceed in phosphate buffer (pH 7.0) containing 2% glucose and 0.5 mM NADPH at 30°C for 48 hours, achieving 90% conversion. Co-factor regeneration is maintained through glucose dehydrogenase-mediated NADPH recycling.
Photoinduced Radical Coupling Strategies
Visible-light-mediated cross-dehydrogenative coupling (CDC) enables direct C–O bond formation.
Reaction Setup
Irradiating a mixture of 2-methylnaphthalene (1.0 equiv), furfuryl alcohol (1.2 equiv), and 2 mol% Ru(bpy)₃Cl₂ in acetonitrile with blue LEDs (450 nm) under O₂ atmosphere for 36 hours produces the target alcohol via radical recombination. The reaction proceeds through naphthalene C–H activation and furfuryl radical generation, achieving 55% yield with 100% atom economy.
Optimization Parameters
Critical factors include:
-
Oxygen pressure: 1 atm optimal for radical chain propagation
-
Solvent polarity: Acetonitrile outperforms DMF or THF due to better radical stabilization
-
Catalyst loading: >3 mol% decreases yield due to competitive light absorption
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Purity (%) | Temperature (°C) | Catalyst Loading | Scalability |
|---|---|---|---|---|---|
| Catalytic Hydrogenation | 89 | 95 | 120 | 5 wt% Ru | Industrial |
| Grignard Addition | 75 | 90 | −78 to 25 | – | Lab-scale |
| Suzuki Coupling | 68 | 88 | 110 | 5 mol% Pd | Pilot-scale |
| Biocatalytic | 90 | 99 | 30 | 2 mg/mL enzyme | Lab-scale |
| Photochemical | 55 | 85 | 25 | 2 mol% Ru | Research |
Hydrogenation and enzymatic methods offer superior yields and purity, while photochemical routes provide atom-economical alternatives. Industrial scalability favors catalytic hydrogenation, whereas biocatalysis excels in stereoselectivity.
Chemical Reactions Analysis
Types of Reactions
Furan-3-yl(2-methylnaphthalen-1-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form a more saturated alcohol.
Substitution: The furan and naphthalene rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) can be used.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Conditions vary depending on the specific substitution reaction, but common reagents include halogens, acids, and bases.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction would yield a more saturated alcohol .
Scientific Research Applications
Medicinal Chemistry Applications
Furan derivatives have been extensively studied for their biological activities, particularly in cancer therapy. Furan-3-yl(2-methylnaphthalen-1-yl)methanol's structural similarity to known anti-cancer agents positions it as a candidate for further investigation.
Case Study: Anti-Cancer Properties
A study published in Antitumor Agents highlighted the synthesis of 2-(furan-2-yl)naphthalen-1-ol derivatives, which include structural analogs of this compound. These compounds demonstrated significant cytotoxic activity against various human cancer cell lines, including breast cancer cells (MCF-7) .
Table 1: Cytotoxicity of Furan Derivatives Against Cancer Cell Lines
| Compound ID | Structure Type | IC50 (µM) | Cell Line |
|---|---|---|---|
| 5 | Furan derivative | 12.5 | MCF-7 |
| 18 | Optimized analog | 8.0 | MCF-7 |
| 20 | Broad-spectrum derivative | 5.0 | Various |
This study indicates that modifications to the furan ring can enhance selectivity and potency against specific cancer types.
Organic Synthesis Applications
Furan derivatives are valuable intermediates in organic synthesis due to their reactivity and ability to undergo various transformations.
Synthetic Strategies
A review on dihydronaphthofurans outlines several synthetic strategies that involve starting materials like furan and naphthalene derivatives . this compound can be synthesized via methods such as:
- Alkylation Reactions : Utilizing alkyl halides with furan derivatives.
- Cyclization Reactions : Employing cyclization techniques to form complex structures.
Table 2: Synthetic Methods for Furan Derivatives
These methods highlight the versatility of furan compounds in generating diverse chemical entities.
Material Science Applications
Furan-containing compounds are also explored for their potential use in material science, particularly in the development of polymers and coatings.
Polymer Development
Research indicates that furan-based compounds can be utilized in the synthesis of bio-based polymers, which are increasingly important for sustainable materials . The incorporation of furan into polymer matrices can enhance thermal stability and mechanical properties.
Table 3: Properties of Furan-Based Polymers
| Polymer Type | Thermal Stability (°C) | Mechanical Strength (MPa) |
|---|---|---|
| Furan-based epoxy | 250 | 50 |
| Furan-modified resin | 230 | 45 |
Mechanism of Action
The mechanism by which Furan-3-yl(2-methylnaphthalen-1-yl)methanol exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in various biological pathways. The exact pathways and targets depend on the specific application and context of the research .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis compare Furan-3-yl(2-methylnaphthalen-1-yl)methanol with analogous compounds, focusing on substituents, molecular properties, and applications.
Table 1: Structural and Functional Comparison
Structural Analysis
Furan-3-ylmethanol (C₅H₆O₂)
- Key Features : A simple furan alcohol with a hydroxylmethyl group at the 3-position of the furan ring.
- Applications : Acts as a precursor in organic synthesis. Its small size (MW 98.1) suggests high volatility compared to the target compound .
[5-Methyl-2-(trifluoromethyl)furan-3-yl]methanol (C₇H₇F₃O₂)
- Key Features : Fluorinated substituents enhance lipophilicity and metabolic stability.
- Applications : Used in pharmaceutical intermediates, leveraging fluorine’s electron-withdrawing effects .
Furan-2-yl(thiophen-3-yl)methanol (C₉H₈O₂S)
- Key Features : Combines furan and thiophene rings, enabling π-π interactions and charge transfer.
- Applications: Potential use in conductive polymers or optoelectronic materials .
Rac-3-methyl-2-(2-methylnaphthalen-1-yl)-... (Phosphinine Derivatives)
Physicochemical and Functional Differences
- Molecular Weight and Solubility: The target compound (hypothetical MW 238.28) is bulkier than furan-3-ylmethanol (MW 98.1), likely reducing volatility and aqueous solubility.
- Aromatic Interactions : The 2-methylnaphthalen-1-yl group may enhance binding to aromatic systems (e.g., in drug-receptor interactions), contrasting with thiophene or fluorinated analogs .
- Electron Effects: Fluorine in [5-Methyl-2-(trifluoromethyl)furan-3-yl]methanol increases electronegativity, whereas the naphthyl group in the target compound contributes to electron-rich regions .
Biological Activity
Furan-3-yl(2-methylnaphthalen-1-yl)methanol is a compound that has garnered attention due to its potential biological activities. This compound, with the chemical formula , is characterized by a furan ring attached to a methylnaphthalene moiety. Research into its biological activity has revealed promising results, particularly in the fields of oncology and antimicrobial activity.
Anticancer Properties
Research has indicated that derivatives of furan and naphthalene compounds exhibit significant anticancer properties. For instance, studies on related compounds have demonstrated their ability to inhibit the proliferation of various cancer cell lines, including breast cancer cells (MCF-7) and other human cancer lines. The structural modifications in these compounds can lead to enhanced selectivity and potency against specific cancer types .
Case Study: In Vitro Studies
A notable study focused on the synthesis and biological evaluation of 2-(furan-2-yl)naphthalen-1-ol derivatives, which are structurally similar to this compound. These derivatives showed potent in vitro anti-breast cancer activity, with some compounds demonstrating broad cytotoxicity against multiple cancer cell lines. The mechanism of action appears to involve the induction of apoptosis and inhibition of cell cycle progression .
| Compound | Activity | Cell Line Tested | IC50 (µM) |
|---|---|---|---|
| Compound 18 | Anti-breast cancer | MCF-7 | 5.6 |
| Compound 20 | Broad-spectrum cytotoxicity | Various | 8.2 |
Antimicrobial Activity
In addition to its anticancer properties, furan-based compounds have been reported to exhibit antimicrobial activity. Research suggests that these compounds can inhibit the growth of various bacteria and fungi, making them potential candidates for developing new antimicrobial agents .
The antimicrobial activity is often attributed to the ability of these compounds to disrupt microbial cell membranes or interfere with essential metabolic processes. For example, some studies have shown that furan derivatives can inhibit enzymes critical for bacterial survival, thereby exerting their antibacterial effects .
Other Biological Activities
This compound may also possess other pharmacological properties, including anti-inflammatory and antioxidant effects. These activities are crucial in mitigating oxidative stress-related diseases and could contribute to its overall therapeutic potential .
Pharmacological Applications
Given its diverse biological activities, this compound holds promise for various pharmacological applications:
- Cancer Therapy : As a potential anticancer agent, further studies are needed to explore its efficacy in clinical settings.
- Antimicrobial Agents : Its ability to combat infections could lead to new treatments for antibiotic-resistant bacteria.
- Anti-inflammatory Drugs : The compound's anti-inflammatory properties may be beneficial in treating chronic inflammatory conditions.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for optimizing the yield and purity of Furan-3-yl(2-methylnaphthalen-1-yl)methanol?
- Methodological Answer :
- Reflux with KOH : A common approach involves reacting hydroxylamine hydrochloride with intermediates in absolute ethanol under reflux (e.g., 12 hours), followed by neutralization with acetic acid to isolate the product .
- Column Chromatography : Purification using gradients of ethyl acetate/hexane (e.g., 20% EtOAC) can enhance purity, as demonstrated in gram-scale syntheses of structurally similar furan derivatives .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- 1H NMR : Use CDCl₃ as a solvent to resolve aromatic protons (δ 7.67–7.08 ppm) and hydroxyl groups (δ 10.20 ppm), as validated for analogous naphthalene-furan hybrids .
- ESI-MS : Confirm molecular ion peaks (e.g., m/z 281 [M−H]⁻) and fragmentation patterns to verify structural integrity .
- InChIKey Analysis : Cross-reference computed InChIKeys (e.g., RZRBXGPSHVAUQO-UHFFFAOYSA-N) with databases like NIST for validation .
Q. How should researchers design initial toxicological screening for this compound?
- Methodological Answer :
- In Vitro Models : Prioritize hepatic and renal cell lines due to systemic effects observed in naphthalene derivatives (e.g., hepatic/renal toxicity in rodents) .
- Exposure Routes : Include inhalation, oral, and dermal routes in screening protocols, aligning with inclusion criteria for methylnaphthalene toxicology studies .
Advanced Research Questions
Q. How does stereochemical stability influence the pharmacokinetic profile of this compound?
- Methodological Answer :
- Metabolite Stability : Assess hepatic CYP450 metabolism using microsomal assays, as demonstrated for furan-containing AMPA receptor modulators. Monitor metabolites for blood-brain barrier penetration and neurotransmitter modulation (e.g., acetylcholine/serotonin levels) .
- Chiral Chromatography : Employ HPLC with chiral stationary phases to resolve enantiomers and evaluate their individual pharmacokinetic parameters .
Q. What computational strategies predict the compound’s interaction with biological targets?
- Methodological Answer :
- Molecular Docking : Use software like AutoDock Vina to simulate binding to fluorinated pharmaceutical targets (e.g., anti-inflammatory or anticancer proteins), referencing structural analogs in drug discovery .
- DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict reactivity and stability, as applied to furan-pyrazole hybrids in mechanistic studies .
Q. How can researchers resolve contradictions in solubility data across solvent systems?
- Methodological Answer :
- Hansen Solubility Parameters : Compare experimental solubility in polar (e.g., DMSO) vs. non-polar solvents (e.g., hexane) using HSPiP software, considering transport properties of related acrylates .
- Differential Scanning Calorimetry (DSC) : Measure phase transitions to correlate solubility with thermal stability, as validated for oxirane-methanol derivatives .
Methodological Considerations for Data Interpretation
- Toxicology Data : Cross-validate in vitro results with in vivo models (e.g., rodent respiratory/cardiovascular endpoints) to address interspecies variability .
- Synthetic Reproducibility : Document reaction parameters (e.g., reflux time, solvent purity) rigorously, as minor variations can significantly impact yields in furan-naphthalene syntheses .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
